2-(2-Hydroxyphenyl)propionic acid
Description
Contextualization within Phenylpropanoic Acid Research
Phenylpropanoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a propanoic acid moiety. sigmaaldrich.comhmdb.caiarc.fr This structural motif is found in a variety of naturally occurring and synthetic molecules, leading to extensive research into their chemical and biological properties. researchgate.netwikipedia.org Phenylpropanoic acid itself, also known as hydrocinnamic acid, is a white crystalline solid with applications in cosmetics, food preservation, and as a flavoring agent. wikipedia.org
Within this larger family, 2-(2-Hydroxyphenyl)propionic acid distinguishes itself with a hydroxyl group (-OH) positioned at the ortho-position of the phenyl ring relative to the propionic acid side chain. This specific arrangement of functional groups imparts unique chemical reactivity and potential biological activities that are a subject of ongoing study.
Significance as a Research Compound
The significance of this compound in research stems from its role as a metabolite and its potential as a building block in chemical synthesis. For instance, its isomer, 3-(2-hydroxyphenyl)propionic acid, is a known microbial metabolite of flavonoids like (+)-catechin and (-)-epicatechin. chemicalbook.com Research into hydroxyphenyl propionic acids, including 3-HPP and 4-HPP, has shown their potential to alleviate inflammation and reduce lipid content in adipocytes. nih.govnih.gov These findings suggest that related compounds, such as this compound, may also possess interesting biological activities worthy of investigation.
Furthermore, the structural features of this compound make it a valuable intermediate in organic synthesis. The presence of a carboxylic acid, a hydroxyl group, and a chiral center (at the second carbon of the propionic acid chain) provides multiple points for chemical modification, allowing for the creation of more complex molecules. rsc.org
Current Research Landscape and Gaps
The current research landscape for this compound and its isomers is multifaceted. Studies have explored their synthesis, with methods involving the reaction of hydroquinone (B1673460) with lactate (B86563) esters or the hydrolysis of corresponding esters. google.comchemicalbook.com Spectroscopic data, including 1H NMR, is available for the characterization of these compounds. chemicalbook.comchemicalbook.com
However, significant gaps in the research remain. While studies on related hydroxyphenyl propionic acids have demonstrated effects on lipid metabolism and gut microbiota, specific investigations into the biological activities of this compound are less common. nih.govnih.gov There is a need for more in-depth studies to elucidate its specific metabolic pathways, pharmacological effects, and potential therapeutic applications. Further research is also required to develop more efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of the compound, which is crucial for detailed biological evaluation.
Interactive Data Tables
Chemical and Physical Properties of Phenylpropanoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 515-30-0 | C9H10O3 | 166.17 | Not Available |
| 3-(2-Hydroxyphenyl)propionic acid | 495-78-3 | C9H10O3 | 166.17 | 86-89 |
| 2-(4-Hydroxyphenyl)propionic acid | 938-96-5 | C9H10O3 | 166.17 | 129.0 to 133.0 |
| Phenylpropanoic acid | 501-52-0 | C9H10O2 | 150.177 | 47 to 50 |
| 2,2-Bis(4-hydroxyphenyl)propanoic acid | 92549-67-2 | C15H14O4 | 258.27 | Not Available |
Data sourced from multiple chemical suppliers and databases. wikipedia.orgchemicalbook.comsigmaaldrich.comnih.govsigmaaldrich.comtcichemicals.com
Spectroscopic Data for Phenylpropanoic Acid Derivatives
| Compound Name | 1H NMR Data | Mass Spectrometry (m/z) |
| This compound | Available | Not Available |
| 3-(2-Hydroxyphenyl)propionic acid | Available | Not Available |
| 2-(4-Hydroxyphenyl)propionic acid | Available | 165.1, 121.1, 119.3, 129.0, 106.8 |
Spectroscopic data is available from various chemical data repositories. chemicalbook.comchemicalbook.comnih.govbmrb.io
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQRJXHSUXNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533931-68-9 | |
| Record name | 2-(2-Hydroxyphenyl)propanoic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 2 2 Hydroxyphenyl Propionic Acid
Conventional Organic Synthesis Pathways
The construction of 2-(2-hydroxyphenyl)propionic acid through conventional organic chemistry involves strategic multi-step sequences that carefully build the molecule's characteristic ortho-substituted phenolic ring and propanoic acid side chain.
Multi-step Reaction Sequences
A common theoretical pathway to this compound begins with phenol (B47542) as the starting material. The synthesis is not a simple one-step process and typically requires careful control over reaction conditions to achieve the desired ortho-substitution and functional group transformations.
One plausible route involves the Friedel-Crafts acylation of phenol using a propanoyl halide (e.g., propanoyl chloride) or propanoic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govorganic-chemistry.org However, this reaction presents a classic challenge in phenol chemistry: the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). stackexchange.com O-acylation often occurs faster (kinetic control), yielding phenyl propanoate. To obtain the desired C-acylated product, 2'-hydroxypropiophenone (B1664087), the reaction can be run under conditions that favor thermodynamic control, or the initially formed ester can be subjected to a Fries rearrangement , which uses a Lewis acid to migrate the acyl group from the oxygen to the ortho and para positions of the ring. stackexchange.com
Once 2'-hydroxypropiophenone is obtained, the ketone must be converted into a propanoic acid moiety. This requires a multi-step process as a simple reduction would yield a propyl group rather than a carboxylic acid. A potential sequence involves:
Reduction of the ketone to a secondary alcohol.
Conversion of the alcohol to a leaving group (e.g., a halide).
Nucleophilic substitution with a cyanide salt to form a nitrile.
Hydrolysis of the nitrile to the final carboxylic acid.
This sequence effectively adds the necessary carbon atom and establishes the carboxylic acid functionality.
Stereoselective Synthesis Approaches
Achieving stereoselectivity to produce a single enantiomer of this compound is a significant challenge, as many conventional methods result in a racemic mixture. Strategies for stereoselective synthesis are often adapted from well-established methods for other 2-arylpropionic acids, a class of compounds famous for its non-steroidal anti-inflammatory drugs (NSAIDs).
One of the most effective methods for obtaining enantiomerically pure 2-arylpropionic acids is through enzymatic kinetic resolution . nih.gov This process involves the following steps:
Synthesis of a racemic ester of this compound (e.g., the ethyl or methyl ester).
Incubation of the racemic ester with a stereoselective esterase enzyme.
The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (S)-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted.
The resulting mixture of the (S)-acid and the (R)-ester can then be separated by standard chemical techniques.
Protein engineering of esterases, such as those from the bacterial helical-superstructure-like (bHSL) family, has been used to enhance enantioselectivity for various 2-arylpropionate esters, providing a powerful tool for producing the desired (S)- or (R)-isomer. nih.gov
Strategies for Introducing the Propanoic Acid Moiety
Directly introducing the propanoic acid side chain to the ortho position of phenol is a formidable synthetic challenge. Advanced catalytic methods offer more direct and regioselective routes compared to classical Friedel-Crafts reactions.
A notable strategy is the catalytic ortho-alkylation of phenols . Research has demonstrated that rhenium catalysts, such as dirhenium decacarbonyl (Re₂(CO)₁₀), can selectively catalyze the mono-alkylation of phenols at the ortho position using alkenes as the alkylating agent. orgsyn.org This method is highly regioselective and avoids the polyalkylation often seen in Friedel-Crafts alkylation. orgsyn.org Applying this method would involve reacting phenol with an appropriate three-carbon alkene precursor that could be subsequently oxidized to form the carboxylic acid group.
The following table outlines a comparison of potential strategies for introducing the side chain.
| Method | Reagents/Catalyst | Advantages | Challenges |
| Friedel-Crafts Acylation / Fries Rearrangement | Propanoyl chloride, AlCl₃ | Uses common reagents. | Poor regioselectivity (ortho/para mixture), risk of O-acylation, requires stoichiometric catalyst. stackexchange.comwikipedia.org |
| Catalytic Ortho-Alkylation | Alkene, Re₂(CO)₁₀ | High ortho-selectivity, mono-alkylation. orgsyn.org | Requires specialized catalyst, may need subsequent oxidation steps. |
Bio-Inspired and Enzymatic Synthesis
Biocatalysis offers an alternative, often more selective and environmentally benign, approach to synthesizing complex organic molecules like this compound. These methods leverage the inherent specificity of enzymes and microorganisms.
Microbial Biotransformation and Hydroxylation
One bio-inspired strategy is the direct hydroxylation of a precursor molecule using whole-cell microbial systems. The logical precursor for this transformation is 2-phenylpropionic acid. Various microorganisms have been screened for their ability to hydroxylate aromatic rings.
A study investigating the microbial hydroxylation of 2-phenylpropionic acid found that several microorganisms could perform this reaction, with Streptomyces rimosus showing the highest activity. tandfonline.com While this particular study found that the primary product was 2-(p-hydroxyphenyl)propionic acid (the para-isomer), it established the principle of microbial hydroxylation for this substrate. tandfonline.com The reaction requires molecular oxygen and the responsible enzyme is likely an iron-containing monooxygenase. tandfonline.com Achieving regioselectivity for the ortho position would require screening a wider diversity of microorganisms or engineering the hydroxylating enzymes.
The table below summarizes findings from a screening study for microorganisms capable of hydroxylating 2-phenylpropionic acid.
| Microorganism | Hydroxylating Activity | Primary Product |
| Streptomyces rimosus | High | 2-(p-hydroxyphenyl)propionic acid tandfonline.com |
| Verticillium lecanii | Metabolized substrate | Chiral inversion and side-chain oxidation observed nih.gov |
| Cunninghamella elegans | Metabolized substrate | Side-chain oxidation observed nih.gov |
Enzyme-Catalyzed Synthesis and Regioselectivity
A more targeted enzymatic approach can be designed by combining enzymes in a reaction cascade. A plausible bienzymatic pathway for producing this compound could start from 2'-hydroxyacetophenone (B8834).
This cascade would involve two key enzymatic steps:
Cyanohydrin Formation : An (R)-specific or (S)-specific oxynitrilase enzyme would catalyze the addition of cyanide to 2'-hydroxyacetophenone to form the corresponding cyanohydrin, 2-hydroxy-2-(2-hydroxyphenyl)propionitrile. This step establishes the stereocenter.
Nitrile Hydrolysis : A nitrilase enzyme would then hydrolyze the nitrile group of the cyanohydrin directly to a carboxylic acid, yielding the final product.
Nitrilases, such as the one from Pseudomonas fluorescens EBC191, have been shown to convert sterically demanding nitriles, including substituted 2-phenylpropionitriles, into their corresponding carboxylic acids. researchgate.net The enantioselectivity of these enzymes can often be tuned through protein engineering, allowing for the synthesis of a specific enantiomer of the target acid. researchgate.net This method offers high regioselectivity and the potential for excellent stereocontrol under mild reaction conditions.
Whole-Cell Biocatalysis
Whole-cell biocatalysis presents an efficient and sustainable alternative to traditional chemical synthesis for producing chiral compounds like 2-arylpropionic acids. This method utilizes intact microbial cells, either in their natural state or genetically engineered, which contain the necessary enzymes for the desired transformation. The primary advantages of this approach include the elimination of costly and time-consuming enzyme purification and the enhanced stability of enzymes within their native cellular environment.
Research has demonstrated that engineered bacterial strains can be developed to produce specific stereoisomers of arylpropionic acids. For instance, by engineering esterases within a whole-cell catalyst, it is possible to achieve kinetic resolution of racemic mixtures, yielding enantiomerically pure products. The process often involves simple treatments like freeze-thaw cycles to increase cell permeability to the substrate. Furthermore, these whole-cell catalysts often exhibit high stability and can be recycled for multiple reaction cycles, making the process more economical and environmentally friendly.
Strategies to improve the efficiency of whole-cell biocatalysis include:
Protein Engineering: Modifying enzymes, such as esterases, to enhance their activity and stereoselectivity for specific substrates.
Process Optimization: Adjusting reaction conditions like temperature, pH, and substrate feeding strategies (e.g., fed-batch or pulse addition) to maximize yield and minimize substrate or product toxicity. rsc.org
| Biocatalytic System | Key Advantages | Common Challenges | Relevant Research Findings |
|---|---|---|---|
| Whole-Cell Biocatalysis | - No enzyme purification needed
| - Substrate/product toxicity to cells
| Engineered E. coli cells harboring a specific esterase mutant were used for kinetic resolution, achieving high enantiomeric excess. The cells were reusable for at least five cycles. byjus.com |
| Immobilized Enzymes | - Easy separation from product
| - Cost of enzyme purification and immobilization support
| Enzymes can be immobilized on various supports like epoxy resins or via His-tag chelation, improving reusability and stability under industrial conditions. rsc.orgnih.gov |
Enzyme Immobilization Techniques
Enzyme immobilization is a technique where enzymes are confined or localized in or on a solid support material. This process enhances the stability and reusability of the enzyme, making it suitable for industrial-scale applications. rsc.org The key benefits of using immobilized enzymes include simplified product purification, as the enzyme can be easily separated from the reaction mixture, and the ability to use the enzyme in continuous reactor systems. rsc.org
Several methods have been developed for enzyme immobilization, each with its own advantages:
Covalent Attachment: This involves the formation of a stable, covalent bond between the enzyme and the support material. Common supports include epoxy-functionalized resins. The enzyme can be linked to the support via reactive groups on its surface, such as amino groups, often using a linker molecule like glutaraldehyde. nih.gov Another method uses carriers activated with cyanogen (B1215507) bromide (CNBr) which primarily reacts with the N-terminal amino group of the enzyme. nih.gov
Chelation: Recombinant enzymes can be engineered with a polyhistidine-tag (His-tag). This tag allows the enzyme to be immobilized through chelation onto supports containing metal ions, such as nickel or cobalt. nih.gov
Entrapment: The enzyme is physically entrapped within the porous matrix of a support material, such as polyhydroxyalkanoate (PHA) particles. This in-vivo self-assembly method can create effective scaffolds for biocatalyst immobilization. rsc.org
Adsorption: This method relies on non-covalent interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, between the enzyme and the support.
The choice of immobilization technique depends on the specific enzyme, the substrate, and the reaction conditions. A successful immobilization strategy aims to maximize the retention of enzymatic activity while enhancing its operational stability.
Chemical Derivatization for Functional Modification
Esterification Reactions
Esterification is a fundamental reaction for modifying the carboxyl group of this compound. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, most commonly concentrated sulfuric acid. jove.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov
The Fischer esterification mechanism proceeds through a series of protonation and deprotonation steps, starting with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. nih.gov
Beyond chemical catalysis, enzymatic methods offer a greener alternative. Lipases, such as Novozym 435, can effectively catalyze the esterification of related hydroxyphenylpropionic acids in organic solvents like 2-methyl-2-butanol. rsc.org This biocatalytic approach often provides high yields and operates under milder conditions than traditional acid catalysis. rsc.org Research on the esterification of propanoic acid has shown that the reactivity of the alcohol decreases in the order of primary > secondary, and the yield increases with longer alcohol chains. libretexts.org
| Alcohol | Reactivity Order | Yield Trend |
|---|---|---|
| 1-Butanol | 1 | Yields increase with increasing hydrocarbon chain length. rsc.orglibretexts.org |
| 1-Propanol | 2 | |
| Ethanol | 3 | |
| 2-Propanol | 4 |
Oxidation and Reduction Products
The structure of this compound offers two primary sites for oxidation and reduction reactions: the phenolic ring and the carboxylic acid group.
Oxidation: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. In the presence of oxidizing agents, phenols can be converted to quinones. jove.com For instance, oxidation with agents like chromic acid can yield benzoquinones. libretexts.org This oxidation proceeds because the electron-donating hydroxyl group enhances the reactivity of the ring. jove.com The process can occur non-enzymatically, catalyzed by oxygen and metal ions, or enzymatically via enzymes like polyphenol oxidase (PPO), leading to the formation of highly reactive o-quinones. nih.govresearchgate.net These quinones are unstable intermediates that can subsequently polymerize or react with other nucleophiles. acs.org
Reduction: The functional groups of this compound can be reduced through several pathways:
Reduction of the Carboxylic Acid: The reduction of carboxylic acids to primary alcohols is a challenging transformation that traditionally requires strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov More recent methods utilize catalytic systems, such as manganese(I) carbonyl complexes with silanes as the reducing agent, which can proceed under milder conditions. nih.govacs.org Another approach involves the in-situ formation of hydroxybenzotriazole (B1436442) esters followed by reduction with sodium borohydride. organic-chemistry.org
Reduction of the Aromatic Ring: The phenolic ring can be hydrogenated to a cyclohexanol (B46403) ring. This is typically achieved through catalytic hydrogenation using transition metal catalysts like palladium (Pd), rhodium (Rh), or ruthenium (Ru) on a support such as carbon (e.g., Pd/C). rsc.orgatlantis-press.com The reaction conditions, including temperature, pressure, and catalyst choice, determine the product distribution, which can include cyclohexanol, cyclohexanone, or fully saturated cyclohexane. atlantis-press.comacs.org For example, Pd/C has been shown to be an efficient catalyst for phenol hydrogenation in supercritical alcohol. atlantis-press.com
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the aromatic ring in this compound is dominated by the powerful activating and ortho, para-directing effects of the hydroxyl group. byjus.com This makes the compound highly susceptible to electrophilic aromatic substitution. The propionic acid side chain, with its electron-withdrawing carboxyl group, is a deactivating, meta-directing group, but its influence is generally overridden by the strongly activating hydroxyl group.
Electrophilic Substitution:
Halogenation: Due to the activating nature of the -OH group, phenols undergo halogenation readily, even without a Lewis acid catalyst. byjus.com In polar solvents like water, the reaction with bromine leads to the formation of a poly-substituted product, 2,4,6-tribromophenol. byjus.comstackexchange.com To achieve mono-substitution, the reaction is typically carried out in a less polar solvent, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), at low temperatures, which yields a mixture of ortho- and para-bromophenol. byjus.commlsu.ac.inyoutube.com
Nitration: Treatment with dilute nitric acid at low temperatures results in a mixture of ortho- and para-nitrophenols. byjus.comncert.nic.in Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com For alkylphenols, the use of oxidation inhibitors during nitration can reduce the formation of undesirable byproducts like quinones. google.com A mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid can be used to introduce a formyl group onto the ring (Gattermann synthesis). mlsu.ac.in
Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer (o-hydroxybenzene sulfonic acid) is favored, while at higher temperatures, the thermodynamically more stable para-isomer is the major product. mlsu.ac.inmlsu.ac.in
Nucleophilic Substitution: Nucleophilic substitution reactions on the aromatic ring itself are generally difficult unless activated by strong electron-withdrawing groups. However, the carboxylate can act as a nucleophile after deprotonation, and the hydroxyl group can be converted into a better leaving group for specific transformations. The phenoxide ion, formed by deprotonation with a base, is highly reactive and can participate in reactions like the Kolbe-Schmitt reaction, where it acts as a carbon nucleophile attacking a weak electrophile like CO₂. byjus.comrefinerlink.com
Decarboxylation Pathways
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). The direct decarboxylation of simple arylpropionic acids is generally difficult and requires specific conditions or functional group arrangements.
A key factor facilitating decarboxylation is the presence of a carbonyl group at the beta-position relative to the carboxylic acid (a β-keto acid). masterorganicchemistry.comyoutube.com This structure allows for a cyclic, concerted transition state upon heating, leading to the loss of CO₂ and the formation of an enol intermediate. masterorganicchemistry.com Since this compound lacks this β-carbonyl structure, it does not undergo this type of spontaneous decarboxylation.
Alternative methods for decarboxylation include:
Radical Decarboxylation: These methods generate carbon-centered radicals via the loss of CO₂. One classic approach is the Barton decarboxylation, which involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester). worldscientific.comrsc.orgworldscientific.com These esters can then undergo radical chain decarboxylation upon treatment with a radical initiator and a hydrogen atom donor like tri-n-butylstannane. worldscientific.comworldscientific.com
Photocatalytic Decarboxylation: Modern methods utilize visible-light photoredox catalysis to achieve decarboxylation under mild conditions. rsc.orgnih.gov An organic photocatalyst can trigger the decarboxylation of aliphatic and aryl carboxylic acids by generating a radical intermediate, which can then be functionalized. nih.govrsc.org This approach has been used for the decarboxylative reduction of α-hydroxy acids. organic-chemistry.orgacs.org
Enzymatic pathways for the decarboxylation of aryl-substituted acids also exist. For example, arylmalonate decarboxylase is an enzyme that acts on arylmalonates to produce arylpropionic acids. elsevierpure.com While not directly applicable to decarboxylating the final product, it demonstrates that biological systems can be engineered to perform specific decarboxylation reactions. elsevierpure.com
Synthesis of Novel Derivatives as Chemical Scaffolds
The structural framework of this compound and its isomers serves as a valuable starting point for the synthesis of novel derivatives. These new chemical entities are often designed as scaffolds, providing a core structure upon which various functional groups can be built to explore and optimize biological activity. Researchers have successfully synthesized a range of derivatives, including N-substituted β-amino acids, hydrazones, and heterocyclic compounds, to develop new antimicrobial, anticancer, and herbicidal agents.
One area of focus has been the synthesis of N-substituted β-amino acid derivatives incorporating a 2-hydroxyphenyl moiety. These compounds have shown potential as scaffolds for the development of new antimicrobial agents. For instance, a series of novel N-substituted β-amino acid derivatives have been synthesized and evaluated for their activity against multidrug-resistant Gram-positive pathogens. nih.govplos.org The synthesis often involves a multi-step process, starting with the reaction of a hydroxyphenyl-containing compound with an appropriate reagent to introduce the amino acid side chain. This is followed by further modifications, such as the formation of hydrazides and subsequent reaction with aldehydes to yield hydrazones. nih.govplos.org
In a specific synthetic route, 3,3'-((2-Hydroxyphenyl)azanediyl)bis(N'-(benzylidene)propanehydrazide) was prepared by reacting a dihydrazide intermediate with an aromatic aldehyde in refluxing 2-propanol. nih.govplos.org Another example is the synthesis of 2-((2-(1H-benzo[d]imidazol-2-yl)ethyl)amino)phenol, which involves the reaction of an amino-phenol derivative with o-phenylenediamine (B120857) in the presence of hydrochloric acid. nih.govplos.org These synthetic strategies allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Furthermore, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as scaffolds for both antimicrobial and anticancer candidates. mdpi.comnih.gov The synthesis of these derivatives often begins with the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters to form the core amino acid structure. mdpi.com This intermediate can then be converted to a hydrazide, which serves as a versatile building block for creating a library of hydrazone derivatives through condensation with various aromatic and heterocyclic aldehydes. mdpi.com The resulting compounds have demonstrated promising biological activities, highlighting the utility of the hydroxyphenylpropanoic acid scaffold in medicinal chemistry. nih.gov
The development of novel herbicides has also utilized hydroxyphenoxy propionic acid scaffolds. For example, a series of optically active R,R-2-(4-(2-(4-(5-chloro-3-halo-pyridin-2-yloxy)-phenoxy)-propionyloxy)-phenoxy)-propionic acid esters have been synthesized. researchgate.net This highlights the versatility of the core structure in agrochemical research as well. The synthesis of such complex molecules often requires careful control of stereochemistry to achieve the desired biological activity. researchgate.net
The research into these derivatives underscores the importance of this compound and its related structures as foundational scaffolds in the design and synthesis of new biologically active molecules. The ability to systematically modify the core structure allows for the fine-tuning of properties to target specific biological pathways.
Research Findings on Novel Derivatives
| Derivative Name | Synthetic Approach | Key Findings | Citations |
|---|---|---|---|
| N-substituted β-amino acid derivatives with a 2-hydroxyphenyl core | Multi-step synthesis involving the formation of hydrazides and subsequent reaction with aldehydes. | Demonstrated strong antimicrobial activity against multidrug-resistant Gram-positive pathogens and some drug-resistant fungi. | nih.govplos.org |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Reaction of 4-aminophenol with acrylic acid derivatives, followed by conversion to hydrazides and formation of hydrazones. | Identified as promising scaffolds for developing compounds with both anticancer and antioxidant properties. | mdpi.comnih.gov |
| 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | Synthesized from 2-(4-methylphenyl)propionic acid via bromination and subsequent reaction with 2-mercaptobenzimidazole. | Evaluated for dual COX inhibitory and antibacterial activities. | nih.gov |
| R,R-2-(4-(2-(4-(5-chloro-3-halo-pyridin-2-yloxy)-phenoxy)-propionyloxy)-phenoxy)-propionic acid esters | Synthesized from (R)-2-(4-hydroxyphenoxy)propionic acid, halopyridines, and alcohols. | Developed as potential herbicides with high efficacy. | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 2 Hydroxyphenyl Propionic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For 2-(2-Hydroxyphenyl)propionic acid, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful tools for its characterization.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups within the molecule. The presence of a carboxylic acid group, a phenolic hydroxyl group, and a substituted benzene (B151609) ring results in a complex and informative spectrum.
The most prominent feature in the FT-IR spectrum is the very broad absorption band typically observed in the region of 3300-2500 cm⁻¹. This band arises from the O-H stretching vibrations of the carboxylic acid dimer, which is formed via strong intermolecular hydrogen bonding. Superimposed on this broad band are the C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methine groups.
The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong and sharp absorption band, typically in the range of 1725-1700 cm⁻¹. The exact position of this band can be influenced by the extent of hydrogen bonding.
The aromatic ring exhibits several characteristic bands. The C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstituted) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The phenolic O-H stretching vibration is also expected in the broad region around 3400-3200 cm⁻¹, though it may be obscured by the stronger carboxylic acid O-H absorption.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Intensity |
| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |
| ~3200 | O-H stretch (Phenolic) | Moderate, Broad |
| 3100-3000 | C-H stretch (Aromatic) | Medium to Weak |
| 2980-2900 | C-H stretch (Aliphatic - CH₃, CH) | Medium to Weak |
| 1725-1700 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| 1610, 1590, 1495, 1460 | C=C stretch (Aromatic ring) | Medium to Strong |
| ~1410 | O-H bend (in-plane, Carboxylic acid) | Medium |
| ~1300 | C-O stretch (Phenolic) | Medium |
| ~1220 | C-O stretch (Carboxylic acid) | Medium |
| ~920 | O-H bend (out-of-plane, Carboxylic acid dimer) | Broad, Medium |
| ~750 | C-H bend (out-of-plane, ortho-disubstituted) | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H tend to give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
For this compound, the FT-Raman spectrum is expected to show strong bands for the aromatic ring C=C stretching vibrations between 1610 and 1580 cm⁻¹. The symmetric breathing mode of the benzene ring, which is often weak in the IR spectrum, should be prominent in the Raman spectrum around 1000 cm⁻¹. The aliphatic C-H stretching and bending vibrations are also readily observed. The C=O stretch of the carboxylic acid is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 2: Expected FT-Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Intensity |
| 3100-3050 | C-H stretch (Aromatic) | Strong |
| 2980-2900 | C-H stretch (Aliphatic - CH₃, CH) | Strong |
| 1610-1580 | C=C stretch (Aromatic ring) | Very Strong |
| ~1000 | Aromatic ring breathing mode | Strong |
| ~820 | Aromatic ring trigonal bending | Medium |
Normal Coordinate Analysis
A Normal Coordinate Analysis (NCA) is a theoretical method used to assign vibrational bands to specific molecular motions. This analysis involves calculating the vibrational frequencies and the potential energy distribution (PED) for each normal mode of the molecule. The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibration.
For a molecule like this compound, an NCA would be crucial for the unambiguous assignment of the complex vibrational spectrum, especially in the fingerprint region (below 1500 cm⁻¹) where many vibrations overlap. The analysis would typically be performed using computational chemistry methods, such as Density Functional Theory (DFT). The calculated vibrational frequencies are often scaled to better match the experimental data.
While a specific NCA for this compound is not widely reported in the literature, such an analysis would be expected to reveal significant coupling between the C-C stretching of the ring, the C-C stretching of the propionic acid side chain, and the in-plane bending modes of the C-H and O-H groups. This coupling is a common feature in such substituted aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Studies
The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments.
The aromatic region of the spectrum is expected to show complex multiplets between approximately 6.8 and 7.4 ppm, corresponding to the four protons on the disubstituted benzene ring. The ortho, meta, and para relationships of these protons to the hydroxyl and propionic acid substituents lead to distinct chemical shifts and coupling patterns.
The methine proton of the propionic acid group (CH) would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be influenced by the neighboring aromatic ring and carboxylic acid group. The methyl group (CH₃) protons would appear as a doublet, being split by the single methine proton.
The protons of the carboxylic acid and phenolic hydroxyl groups are typically broad singlets and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In a typical solvent like DMSO-d₆, these signals can be observed at higher chemical shifts.
Table 3: ¹H NMR Chemical Shift Assignments for this compound chemicalbook.com
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.63 | Doublet | -CH₃ |
| ~4.0 (Predicted) | Quartet | -CH- |
| 6.8 - 7.4 | Multiplet | Aromatic-H |
| ~9.5 (Predicted, broad) | Singlet | Phenolic -OH |
| ~12.5 (Predicted, broad) | Singlet | Carboxylic -COOH |
Note: Predicted values are based on general principles and data from similar compounds. The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR Investigations
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the structure.
The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. The carbon atom of the aromatic ring attached to the hydroxyl group will also be significantly deshielded (around 155-160 ppm). The other aromatic carbons will appear in the typical aromatic region of 115-140 ppm, with their specific shifts determined by the electronic effects of the substituents. The methine and methyl carbons of the propionic acid side chain will appear at the upfield end of the spectrum.
Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~156 | C-OH (Aromatic) |
| ~131 | C-CH (Aromatic, quaternary) |
| 129-116 | Aromatic CH carbons |
| ~45 | -CH- |
| ~21 | -CH₃ |
Note: These are predicted chemical shifts. Actual experimental values may vary.
Advanced NMR Techniques for Structural Assignment
Detailed 2D NMR spectroscopic data such as COSY, NOESY, HSQC, and HMBC for this compound are not extensively available in publicly accessible research literature. However, the application of these techniques can be theoretically outlined based on the compound's structure.
Correlation Spectroscopy (COSY): This experiment would reveal the spin-spin coupling network between protons, primarily those on adjacent carbon atoms. For this compound, a cross-peak would be expected between the methine proton at the C2 position and the methyl protons of the propionic acid side chain. Additionally, correlations between the aromatic protons on the phenyl ring would help in assigning their specific positions.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for identifying protons that are close in space, regardless of whether they are connected through bonds. This would be particularly useful in determining the preferred conformation of the propionic acid side chain relative to the phenyl ring. For instance, NOE cross-peaks between the methine or methyl protons and specific aromatic protons would provide strong evidence for their spatial proximity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in this compound would be represented by a cross-peak in the HSQC spectrum, definitively linking the proton and its attached carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a characteristic fingerprint of the molecule.
While a publicly available, detailed EI-MS spectrum for this compound is not readily found, some chemical suppliers indicate its availability. chemicalbook.comnih.gov Based on the structure of the molecule, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.17 g/mol ).
Key fragmentation pathways for carboxylic acids in EI-MS often involve the loss of the carboxyl group or parts of it. sigmaaldrich.com For this compound, characteristic fragments could arise from:
Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 121.
Decarboxylation (loss of CO₂), leading to a fragment at m/z 122.
Cleavage of the C-C bond between the alpha and beta carbons of the propionic acid chain.
The fragmentation pattern would be crucial in distinguishing it from its isomers, which would exhibit different fragmentation behaviors due to the different substitution patterns on the phenyl ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization to a more volatile ester or silyl (B83357) derivative is often necessary before GC-MS analysis.
Specific GC-MS analytical data for this compound is not prevalent in the reviewed literature. However, GC-MS has been used to identify its isomer, 3-(2-Hydroxyphenyl)propionic acid, in various extracts. chemicalbook.com A typical GC-MS analysis of derivatized this compound would provide a retention time characteristic of the derivative and a mass spectrum that could be used for identification by comparison with spectral libraries or through interpretation of its fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the analysis of a wide range of organic compounds, including those that are not amenable to GC-MS.
Detailed LC-MS/MS studies specifically targeting this compound are not widely reported. However, LC-MS/MS methods have been extensively developed for the analysis of related phenolic acids in biological and food samples. nih.govcontaminantdb.ca In a typical LC-MS/MS experiment, the parent ion of this compound ([M-H]⁻ at m/z 165 in negative ion mode or [M+H]⁺ at m/z 167 in positive ion mode) would be selected and fragmented to produce a characteristic set of product ions. The fragmentation pattern would be distinct from its isomers, allowing for their differentiation. For instance, data for 2-(4-Hydroxyphenyl)propionic acid shows a precursor ion of m/z 165 and product ions that are used for its identification.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet (UV) and visible (Vis) regions, which corresponds to electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the substituted benzene ring is the primary chromophore.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption and emission spectra of molecules. This quantum mechanical approach allows for the calculation of excited state properties, providing insights into electronic transitions.
In the study of this compound and its derivatives, TD-DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been instrumental. scilit.comnih.gov These calculations are frequently performed in conjunction with experimental studies to assign UV-vis spectra and understand the effects of molecular structure on electronic properties. scilit.comnih.gov For instance, research on 2-(2'-hydroxyphenyl) imidazole (B134444) derivatives demonstrated that TD-DFT calculations can accurately predict absorption and emission spectra, which aligns well with experimental findings. scilit.comnih.gov
The choice of solvent can significantly influence the electronic spectra. To account for this, the self-consistent reaction field (SCRF) method with the polarized continuum model (PCM) is often employed in TD-DFT calculations. nih.gov This approach has been shown to be effective in reproducing spectral measurements when the solvent effect is considered. nih.gov
Furthermore, TD-DFT is crucial in understanding phenomena like excited-state intramolecular proton transfer (ESIPT). scilit.comnih.govrsc.orgmdpi.comnih.gov By analyzing the electronic transitions and energy levels, researchers can elucidate the mechanisms of fluorescence and the impact of different functional groups on the ESIPT process. scilit.comnih.govrsc.orgmdpi.comnih.gov For example, studies on 2-(2'-hydroxyphenyl)oxazoles and 2-(2'-hydroxyphenyl)-benzothiazole derivatives have utilized TD-DFT to investigate their dual-emissive behavior and the role of electron-donating or accepting groups. rsc.orgmdpi.comnih.gov
The combination of TD-DFT with other computational methods, such as post-Hartree-Fock methods like ADC(2) and CC2, can provide even more accurate spectroscopic values and a deeper understanding of the excited state properties. rsc.org
Table 1: Representative TD-DFT Calculation Parameters for 2-Hydroxyphenyl Derivatives
| Compound Class | Functional | Basis Set | Solvent Model | Application |
| 2-(2'-hydroxyphenyl) imidazole derivatives | B3LYP | 6-31G(d) | N/A | UV-vis spectra assignment, ESIPT analysis |
| Hydroxyflavone complexes | B3LYP | 6-31G(d,p) | PCM | Electronic absorption spectra prediction |
| 2-(2'-hydroxyphenyl)oxazole derivatives | N/A | N/A | Various | Fluorescence spectrum and ESIPT mechanism |
| Fluorinated 2-phenanthrenylpropionic acids | N/A | N/A | N/A | ECD analysis for absolute configuration |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure of a compound.
For derivatives of this compound, X-ray crystallography has been used to confirm molecular structures and reveal key structural features. For example, the X-ray crystallographic analysis of 2-(2-hydroxyphenyl)-1-azaazulene, a related derivative, provided evidence of an intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the azaazulenyl ring, leading to a coplanar ring system. elsevierpure.com
The solid-state structure can be influenced by intermolecular forces, such as hydrogen bonding, which can lead to the formation of dimers or larger aggregates. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental vibrational data (IR and Raman spectroscopy) to propose and validate the most probable solid-state structures. nih.gov For instance, in the case of 2-(hydroxyimino)propanohydroxamic acid, a combination of experimental and computational data suggested the formation of a dimer in the solid state where molecules are linked by two symmetric hydrogen bonds. nih.gov
It is important to note that the structure of a molecule in the solid state may differ from its structure in solution due to the influence of crystal packing forces and the absence of solvent interactions. nih.gov
Table 2: X-ray Crystallographic Data for a Derivative of this compound
| Compound | Key Structural Feature | Reference |
| 2-(2-hydroxyphenyl)-1-azaazulene | Intramolecular hydrogen bond, coplanar ring system | elsevierpure.com |
Chiroptical Spectroscopy (for enantiomeric forms)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which provide information about the absolute configuration and conformation of enantiomers in solution.
For chiral derivatives of this compound, chiroptical spectroscopy is essential for stereochemical characterization. The determination of the absolute configuration of chiral α-aryloxypropanoic acids has been successfully achieved using VCD. nih.gov In these studies, experimental VCD spectra are compared with theoretical spectra predicted by DFT calculations (e.g., using the B3LYP/6-31G* basis set). nih.gov To overcome challenges like intermolecular hydrogen bonding in solution, the acids are often converted to their methyl esters for more reliable spectral analysis. nih.gov
ECD, coupled with enantioselective High-Performance Liquid Chromatography (HPLC), is another powerful tool. nih.govzenodo.org This combination allows for the resolution of enantiomers and the subsequent determination of their absolute configuration by comparing the experimental ECD spectra with those calculated using TD-DFT. nih.govzenodo.org This approach has been successfully applied to a series of fluorinated 2-phenanthrenylpropionic acids. nih.govzenodo.org
The interaction of enantiomers with chiral environments, such as proteins, can also be investigated using circular dichroism. rsc.org For example, the binding of ketoprofen (B1673614), a derivative of 2-(phenyl)propionic acid, to serum albumin has been studied using CD in combination with other techniques to characterize the structural changes upon complexation. rsc.org
Table 3: Chiroptical Spectroscopy Applications for 2-Arylpropionic Acid Derivatives
| Technique | Application | Key Findings |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration of chiral α-aryloxypropanoic acids. nih.gov | Comparison of experimental and DFT-predicted spectra of methyl esters provided unambiguous absolute configurations. nih.gov |
| Electronic Circular Dichroism (ECD) with HPLC | Stereochemical characterization of fluorinated 2-phenanthrenylpropionic acids. nih.govzenodo.org | The relationship between the ECD sign and absolute configuration was established through TD-DFT calculations. nih.govzenodo.org |
| Circular Dichroism (CD) | Investigation of chiral recognition by proteins. rsc.org | Characterized the structural changes of ketoprofen enantiomers upon binding to serum albumin. rsc.org |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
No published studies were found that specifically detail the quantum chemical calculations for 2-(2-Hydroxyphenyl)propionic acid.
A thorough search did not uncover any research articles that have employed Density Functional Theory (DFT) to investigate the electronic structure, reactivity, or other properties of this compound.
There is no available literature detailing the use of Hartree-Fock (HF) methods for the computational analysis of this compound.
Information regarding the selection and optimization of basis sets for computational studies of this compound is not available in the public domain.
Molecular Structure and Conformation Analysis
Specific studies on the molecular structure and conformational analysis of this compound could not be located.
No research detailing Potential Energy Surface (PES) scans to explore the conformational landscape of this compound has been published.
There is a lack of published data concerning the conformational isomers of this compound and their relative stabilities.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its chemical behavior. Computational chemistry provides a powerful lens through which to view these characteristics.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly the oxygen atom and the aromatic pi system. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the benzene (B151609) ring, representing the most electrophilic sites.
Table 1: Hypothetical HOMO-LUMO Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
| Note: Specific energy values would require dedicated DFT calculations. |
Mulliken Population Analysis and Atomic Charges
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This information is invaluable for understanding the electrostatic interactions and reactivity of different parts of the molecule. In this compound, the oxygen atoms of the hydroxyl and carboxyl groups are expected to carry the most negative charges, making them susceptible to electrophilic attack. The hydrogen of the hydroxyl and carboxyl groups, along with the carbon atom of the carbonyl group, would likely exhibit positive charges.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Charge (e) |
| O (hydroxyl) | Value |
| H (hydroxyl) | Value |
| C (carbonyl) | Value |
| O (carbonyl) | Value |
| O (carboxyl OH) | Value |
| H (carboxyl OH) | Value |
| Note: Specific charge values would require dedicated DFT calculations. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution and is used to predict sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and carboxyl groups, indicating these as the most likely sites for interaction with positive charges. researchgate.netfoodb.ca Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups. researchgate.netfoodb.ca
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting vibrational spectra (Infrared and Raman). The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes. For this compound, the characteristic vibrational frequencies for the O-H, C=O, and C-O stretching modes, as well as the aromatic ring vibrations, can be calculated. A DFT study on 2-(2-hydroxyphenyl)benzothiazole (B1206157) demonstrated the utility of this approach in assigning vibrational spectra. nih.gov
Thermodynamic Calculations
Quantum chemical calculations can provide valuable thermodynamic data, such as the standard enthalpy of formation, entropy, and heat capacity. These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions under different conditions. While experimental thermodynamic data for this compound is scarce, computational methods can provide reliable estimates.
Table 3: Hypothetical Calculated Thermodynamic Parameters for this compound
| Parameter | Value | Unit |
| Standard Enthalpy of Formation | Value | kJ/mol |
| Standard Entropy | Value | J/(mol·K) |
| Heat Capacity (Cv) | Value | J/(mol·K) |
| Note: Specific values would require dedicated DFT calculations. |
Investigation of Intermolecular Interactions
Intermolecular forces play a crucial role in determining the physical and chemical properties of molecular solids, including crystal packing, melting point, and solubility. For this compound, the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group facilitates a variety of strong intermolecular interactions, primarily through hydrogen bonding.
While specific computational studies detailing the hydrogen bonding networks of this compound in its monomeric and dimeric forms are not extensively available in the current literature, the molecular structure allows for predictable and significant hydrogen bonding.
Monomer: In the gas phase or in dilute non-polar solvents, the monomeric form of this compound can exhibit intramolecular hydrogen bonding between the hydroxyl group on the phenyl ring and the carbonyl oxygen of the carboxylic acid. This interaction would lead to the formation of a pseudo-ring structure, influencing the molecule's conformation.
Dimer: In the solid state, carboxylic acids commonly form centrosymmetric dimers. This occurs through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif. It is highly probable that this compound follows this pattern, leading to stable dimeric structures that form the primary building blocks of its crystal lattice. The phenolic hydroxyl group would then be available for further intermolecular hydrogen bonding, potentially forming chains or sheets and contributing to a complex three-dimensional network.
The interplay between the carboxylic acid dimerization and the additional hydrogen bonding from the phenolic hydroxyl group is a key determinant of the supramolecular structure.
The carboxylate and hydroxyl groups of hydroxyphenyl propionic acid and its derivatives are effective binding sites for metal ions, leading to the formation of coordination complexes. While specific studies on the metal complexation of this compound are limited, research on related structures provides significant insights into its potential coordination behavior.
Transition metal complexes of ligands derived from similar propionic acid structures have been synthesized and characterized. For instance, studies on hydrazone derivatives of naproxen (B1676952) (a methoxy-naphthalene propionic acid) have shown the formation of octahedral complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ca(II), with a 1:2 metal-to-ligand ratio. researchgate.net In these cases, the ligand coordinates with the metal ion, demonstrating the strong chelating ability of such molecules. researchgate.net
Similarly, Schiff base ligands incorporating a hydroxyphenyl moiety can form stable complexes with various transition metals. nih.gov For example, a Schiff base ligand derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide forms complexes with Zn(II), Cu(II), Co(II), Ni(II), and Mn(II). nih.gov Spectroscopic analysis indicates that coordination often occurs through the azomethine nitrogen and carbonyl oxygen atoms. nih.gov
The following table summarizes findings from studies on metal complexes of ligands structurally related to this compound, illustrating the variety of metals and coordination geometries involved.
| Ligand Derivative | Metal Ion(s) | Proposed Geometry | Key Findings |
| 2-(-6-methoxy naphthalene-2-yl) propionic acid (2–hydroxy benzylidene) hydrazone | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ca(II) | Octahedral | Ligand acts as a chelating agent, forming complexes with a 1:2 metal-to-ligand ratio. researchgate.net |
| 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | Zn(II), Cu(II), Co(II), Ni(II), Mn(II) | Six-coordinate | The ligand coordinates through azomethine nitrogen and carbonyl oxygen. nih.gov |
| 3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid | Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Hg(II) | Tetrahedral or Square Planar | The ligand coordinates through the deprotonated carboxylic oxygen and sulfur atoms. |
| 2-(6-methoxynaphthalen-2-yl) propanoate | Cd(II), Zn(II), Sn(II), Ni(II), Cu(II) | Tetrahedral or Square Planar (for Cu) | Coordination occurs through the oxygen atoms of the carboxylate group. rdd.edu.iq |
These studies collectively suggest that this compound would readily form complexes with a range of metal ions, with the coordination mode likely involving the carboxylate group and potentially the phenolic hydroxyl group, depending on the reaction conditions.
Nonlinear Optical (NLO) Properties Prediction (if applicable to derivatives)
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, guiding the synthesis of new materials with enhanced performance.
While direct theoretical studies on the NLO properties of this compound derivatives are not prominently documented, the general principles of NLO material design can be applied. The NLO response of a molecule is often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, typically connected by a π-conjugated system.
Theoretical investigations into the NLO properties of other organic compounds, such as asymmetric spirosilabifluorene derivatives and polycyclic aromatic hydrocarbons, demonstrate a common computational approach. nih.govnih.gov These studies typically involve:
Geometry Optimization: Using methods like Density Functional Theory (DFT) to find the most stable molecular structure.
Calculation of NLO Properties: Determining the dipole moment (μ) and the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Frontier Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of electronic transitions and the HOMO-LUMO energy gap, which relates to the molecule's transparency and reactivity.
For a derivative of this compound to exhibit significant NLO properties, it would likely need to be modified to enhance its ICT characteristics. This could involve introducing strong electron-donating groups (e.g., -NH₂, -OCH₃) and electron-withdrawing groups (e.g., -NO₂) onto the phenyl ring, effectively creating a "push-pull" system. Theoretical calculations would be instrumental in predicting the most promising candidates for synthesis by evaluating how different substituents affect the hyperpolarizability. nih.gov
Biological and Biochemical Research on 2 2 Hydroxyphenyl Propionic Acid
Enzymatic and Cellular Interactions
Research into 2-(2-Hydroxyphenyl)propionic acid, also known as melilotic acid or 3-(2-Hydroxyphenyl)propanoic acid, has identified specific interactions with various enzymes, highlighting its role in modulating biological pathways. nih.gov
As a phenolic acid, this compound belongs to a class of compounds known for their potential to interact with and modulate the activity of enzymes. sigmaaldrich.comnih.gov Studies on similar phenolic compounds, such as those found in olive oil, have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com While direct inhibitory studies on this compound for a broad range of enzymes are not extensively detailed in the provided results, its structural characteristics suggest a potential for such interactions. The compound's known involvement in specific metabolic pathways implies a direct interaction with the enzymes that catalyze those reactions.
Databases of metabolic pathways have cataloged specific enzymatic reactions in which this compound serves as a substrate. These interactions are central to its synthesis and degradation in various organisms. The Kyoto Encyclopedia of Genes and Genomes (KEGG) lists several enzymes that act upon this compound, identified as melilotate in their database. genome.jp
Key enzymes that interact with this compound include:
Melilotate 3-monooxygenase (EC 1.14.13.4): This enzyme catalyzes the hydroxylation of melilotate to form 3-(2,3-dihydroxyphenyl)propanoate. genome.jp
2-Coumarate reductase (EC 1.3.1.11): This enzyme is involved in the reduction of 2-coumarate to melilotate. genome.jp
Dihydrocoumarin (B191007) hydrolase (EC 3.1.1.35): This enzyme catalyzes the hydrolysis of dihydrocoumarin to yield melilotate. genome.jp
| Enzyme Name (EC Number) | Reaction | Role |
|---|---|---|
| Melilotate 3-monooxygenase (1.14.13.4) | Melilotate + NADH + H+ + O2 → 3-(2,3-Dihydroxyphenyl)propanoate + NAD+ + H2O | Degradation of melilotate |
| 2-Coumarate reductase (1.3.1.11) | Melilotate + NAD+ → 2-Coumarate + NADH + H+ | Synthesis of melilotate from 2-coumarate |
| Dihydrocoumarin hydrolase (3.1.1.35) | Dihydrocoumarin + H2O → Melilotate | Synthesis of melilotate from dihydrocoumarin |
Metabolic Pathways and Biotransformation
The biotransformation of this compound involves several metabolic pathways, including conjugation reactions typical for xenobiotics and degradation by microorganisms. It also appears as an intermediate product in the breakdown of more complex molecules.
Phenolic compounds are typically subject to Phase II metabolism in mammals to increase their water solubility and facilitate excretion. While specific studies on this compound are not detailed, the metabolism of the closely related isomer, 4-Hydroxyphenyl-2-propionic acid, involves conjugation reactions. The key enzymes in these pathways are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). UGTs catalyze the attachment of glucuronic acid (glucuronidation), and SULTs catalyze the addition of a sulfonate group (sulfation) to the hydroxyl group of the phenolic acid. It is highly probable that this compound undergoes similar metabolic transformations in the human body.
Microorganisms play a crucial role in the metabolism of this compound. It is recognized as a product of microbial action on other compounds, particularly coumarin (B35378) and certain flavonoids. nih.govebi.ac.uk
From Coumarin: Some microorganisms can reduce o-coumaric acid to melilotic acid. ebi.ac.uk For instance, a strain of Aspergillus fumigatus has been shown to convert melilotic acid and o-coumaric acid into other compounds like 4-hydroxycoumarin. ebi.ac.uk
From Flavonoids: Gut microbiota are instrumental in breaking down complex dietary polyphenols, such as flavonoids, into simpler phenolic acids. nih.govnih.gov Bacteria from genera including Clostridium and Eubacterium are known to metabolize flavonoids, leading to the formation of various phenylpropionic acids, including this compound, through the cleavage of the flavonoid C-ring. nih.gov
| Microorganism Type | Precursor Compound | Metabolic Outcome | Reference |
|---|---|---|---|
| Fungi (e.g., Aspergillus fumigatus) | o-Coumaric Acid | Conversion to Melilotic Acid and further to 4-hydroxycoumarin | ebi.ac.uk |
| Gut Microbiota (e.g., Clostridium sp., Eubacterium sp.) | Flavonoids (e.g., Quercetin (B1663063), Kaempferol) | Production of hydroxyphenylpropionic acids via C-ring cleavage | nih.gov |
This compound is established as a metabolite in a wide range of living organisms, from bacteria to humans. nih.govhmdb.ca It is classified as a human xenobiotic metabolite, a bacterial xenobiotic metabolite, and a fungal xenobiotic metabolite. nih.govebi.ac.uk
Its role is often that of an intermediate in the catabolism of more complex molecules. For example, in the microbial degradation of coumarin, o-coumaric acid can be an intermediate that is then reduced to melilotic acid. ebi.ac.uk Similarly, in the intricate breakdown of dietary flavonoids by gut bacteria, this compound is one of several phenolic acid products resulting from the degradation of the core flavonoid structure. nih.gov The presence of this compound in biological fluids can serve as a biomarker for the consumption of foods rich in its precursor compounds. hmdb.ca
Impact on Gut Microbiota Composition and Activity
There is no available scientific literature detailing the impact of this compound on the composition and activity of gut microbiota. Studies on related isomers like 3-HPP and 4-HPP have shown that they can modulate the gut microbiota by altering the relative abundance of various bacterial genera and increasing the production of short-chain fatty acids. sigmaaldrich.comdanoneresearch.comnih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.
Mechanism of Microbial Side-Chain Shortening (e.g., β-oxidation)
The microbial metabolism of various dietary polyphenols often involves the shortening of their side chains, with β-oxidation being a key mechanism. This process has been documented for compounds like caffeic acid, leading to the formation of phenylpropionic acids. mdpi.com However, specific studies elucidating the microbial side-chain shortening of this compound have not been reported. Therefore, the precise mechanisms and the microbial species involved in its potential degradation pathway remain unknown.
Cellular Mechanisms and Signaling Pathways
Detailed research into the cellular and signaling pathway effects of this compound is not present in the current scientific literature.
Modulation of Oxidative Stress Pathways
No studies have been published that investigate the direct effects of this compound on oxidative stress pathways. Research on other hydroxyphenylpropionic acid derivatives has indicated potential antioxidant properties and modulation of oxidative stress markers, but these findings are not specific to the this compound isomer. nih.govmdpi.comrsc.org
Regulation of Inflammatory Responses
The role of this compound in the regulation of inflammatory responses has not been a subject of scientific investigation. While related compounds have been shown to influence inflammatory pathways, such as those mediated by nuclear factor kappa-B (NF-κB), there is no data available for this compound. nih.govrsc.org
Influence on Specific Cellular Differentiation Processes
There is no available research on the influence of this compound on any specific cellular differentiation processes. Studies on macrophage differentiation into foam cells have been conducted with isomers like 3-(4-hydroxyphenyl)propionic acid, but similar data for this compound is absent. nih.govrsc.org
Impact on Cellular Senescence Pathways
The impact of this compound on cellular senescence pathways is an uninvestigated area of research. Cellular senescence is a complex process that can be influenced by various small molecules, but no studies have specifically examined the effects of this compound in this context. nih.govmdpi.comnih.govresearchgate.net
Receptor Binding and Activation Studies (e.g., G-protein coupled receptors, nuclear receptors like PPARα)
The direct interaction of this compound with G-protein coupled receptors (GPCRs) and nuclear receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) has not been extensively documented in publicly available scientific literature. However, research on structurally similar compounds, particularly other hydroxyphenylpropionic acid isomers and phenylpropanoic acid derivatives, provides valuable insights into its potential receptor-binding activities.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a key regulator of lipid metabolism, and its activation can lead to the lowering of lipid levels nih.gov. Fatty acids and their derivatives are natural ligands for PPARs nih.gov. Studies on hydroxyphenylpropionic acids (HPPs) have shown that these compounds can influence the expression of genes regulated by PPARα. For instance, research on 3-hydroxy-phenylpropionic acid (3-HPP) and 4-hydroxy-phenylpropionic acid (4-HPP) demonstrated an increase in the mRNA expression of PPARα in the liver of mice fed a high-fat diet. This suggests that HPPs may alleviate hypertriglyceridemia by activating hepatic PPARα gene expression, which in turn reduces fatty acid levels.
The ligand-binding domain (LBD) of PPARα is known to be a relatively large, Y-shaped hydrophobic pocket that can accommodate a variety of ligands researchgate.netmdpi.com. The binding of a ligand to this domain induces a conformational change in the receptor, leading to the recruitment of coactivators and subsequent regulation of target gene expression nih.govmdpi.com. The crystal structure of the human PPARα LBD has been resolved in complex with various ligands, including α-hydroxyimino phenylpropanoic acid derivatives rcsb.org. This demonstrates that the phenylpropanoic acid scaffold can indeed fit within the PPARα binding pocket, suggesting that this compound could potentially act as a PPARα ligand. However, without direct binding assays or activation studies, this remains a hypothesis.
G-protein Coupled Receptors (GPCRs)
The following table summarizes the findings on related compounds and their interaction with PPARα.
| Compound/Class | Receptor | Study Type | Key Findings |
| 3-Hydroxyphenylpropionic acid (3-HPP) | PPARα | In vivo (mice) | Increased mRNA expression of hepatic PPARα. |
| 4-Hydroxyphenylpropionic acid (4-HPP) | PPARα | In vivo (mice) | Increased mRNA expression of hepatic PPARα. |
| α-Hydroxyimino phenylpropanoic acid derivatives | PPARα | X-ray Crystallography | Binds to the ligand-binding domain of human PPARα. rcsb.org |
Antioxidant Properties and Free Radical Scavenging Activity
The antioxidant potential of phenolic compounds is well-established and is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. While specific experimental data on the antioxidant and free radical scavenging activity of this compound are scarce, the properties of structurally related phenolic acids can provide an indication of its likely behavior.
The antioxidant capacity of a phenolic compound is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. A study on various phenolic acids demonstrated that the presence of multiple hydroxyl groups, particularly in the ortho or para positions, enhances antioxidant activity mdpi.com. For instance, 2,3-dihydroxybenzoic acid was found to be a potent antioxidant mdpi.com. Conversely, monohydroxylated phenolic structures generally exhibit lower activity mdpi.com. Another study on benzimidazolehydrazone derivatives noted that a 2-hydroxyphenyl configuration resulted in poor antioxidant activity compared to its 3- and 4-hydroxyphenyl counterparts.
Several in vitro assays are commonly employed to evaluate antioxidant capacity. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay nih.govnih.govnih.gov.
DPPH Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to a yellow-colored hydrazine (B178648) is monitored spectrophotometrically isnff-jfb.comwikipedia.orgnih.gov.
FRAP Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color nih.govnih.govidpublications.org.
ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
The following table outlines the principles of these common antioxidant assays.
| Assay | Principle | Measurement |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm. isnff-jfb.comwikipedia.orgnih.gov |
| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Increase in absorbance at ~593 nm. nih.govnih.govidpublications.org |
| ORAC | Measures the ability of an antioxidant to quench peroxyl radicals, thus protecting a fluorescent probe from degradation. | Decay of fluorescence over time. |
Given that this compound possesses a single hydroxyl group, its antioxidant activity is predicted to be modest. However, its efficacy would need to be confirmed through direct experimental testing using the assays described above.
Role as a Potential Biomarker
There is growing interest in the use of urinary phenolic compounds as biomarkers of dietary intake of polyphenol-rich foods nih.govnih.govresearchgate.net. The human body metabolizes complex polyphenols from fruits, vegetables, and other plant-based foods into simpler phenolic acids, which are then excreted in the urine. The detection and quantification of these metabolites can provide an objective measure of dietary exposure.
Several hydroxyphenylpropionic acid isomers have been identified as metabolites of dietary flavonoids and have been proposed as potential biomarkers. For example, 3-(3-hydroxyphenyl)propionic acid is a known metabolite of quercetin, a flavonoid abundant in many fruits and vegetables nih.gov. Its presence in urine can indicate the consumption of quercetin-rich foods. Similarly, 3-(2-Hydroxyphenyl)propanoic acid (melilotic acid), a close isomer of the compound of interest, has been detected in various foods, including bilberries, cinnamon, and red beetroot, and is considered a potential biomarker for their consumption hmdb.ca.
Given that this compound is a phenolic acid, it is plausible that it is a metabolite of certain dietary polyphenols, although the specific parent compounds have not been definitively identified in the reviewed literature. The metabolic pathways of flavonoids often involve the fission of the heterocyclic C-ring, leading to the formation of various phenylpropionic acids researchgate.netnih.gov. The specific structure of the resulting metabolite depends on the hydroxylation pattern of the original flavonoid.
The identification and quantification of this compound in biological fluids such as urine would typically be performed using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). These methods offer the high sensitivity and selectivity required to detect and measure low concentrations of metabolites in complex biological matrices.
The table below lists some hydroxyphenylpropionic acid isomers and their known or potential associations as biomarkers.
| Compound | Status as Biomarker | Associated Dietary Source(s) (if known) |
| 3-(3-Hydroxyphenyl)propionic acid | Established | Metabolite of quercetin (found in many fruits and vegetables). nih.gov |
| 3-(2-Hydroxyphenyl)propanoic acid | Potential | Detected in bilberries, cinnamon, red beetroot. hmdb.ca |
| This compound | Potential | Specific dietary origin not yet established. |
Further research is needed to establish a definitive link between the intake of specific foods and the urinary excretion of this compound to validate its use as a dietary biomarker.
Applications of 2 2 Hydroxyphenyl Propionic Acid in Advanced Chemical and Materials Science Research
Utilization as a Model Compound in Reactivity Studies
2-(2-Hydroxyphenyl)propionic acid serves as an important model compound for investigating chemical reactivity due to its distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic ring. This structure allows for the study of various reaction types and chemo-selectivity. The carboxylic acid group can undergo esterification, amidation, or reduction, while the phenolic hydroxyl group can participate in etherification and esterification reactions. The aromatic ring is susceptible to electrophilic substitution reactions, with the hydroxyl group acting as a strong activating director.
Furthermore, its structural similarity to other biologically and industrially relevant molecules, such as phenylpropanoic acids and hydroxy acids, makes it a valuable substrate in enzymatic reactivity studies. For instance, research on nitrilase enzymes, which convert nitriles to carboxylic acids, has explored substrates with similar structures, like 2-hydroxy-2-phenylpropionitrile. researchgate.net The arylacetonitrilase from Pseudomonas fluorescens EBC191 has been used as a model to understand substrate selectivity, including for sterically demanding nitriles that are precursors to acids like this compound. researchgate.net These studies are crucial for developing biocatalytic processes that are often more selective and environmentally benign than traditional chemical methods.
Development of Specialty Polymers and Coatings
The bifunctional nature of this compound makes it a promising monomer for the synthesis of specialty polymers and coatings. The presence of both a hydroxyl and a carboxylic acid group allows it to be incorporated into polyester (B1180765) chains through polycondensation reactions. The pendant phenolic group on the polymer backbone can impart unique properties, such as increased thermal stability, altered solubility, and antioxidant capabilities.
While direct large-scale application of this compound in polymers is not widely documented, related compounds provide a strong precedent for its potential. For example, 2,2-Bis(hydroxymethyl)propionic acid (DMPA) is extensively used to create water-soluble polyurethane and polyester resins, where its carboxylic acid group provides hydrophilic centers. specialchem.com Similarly, sterically hindered phenols based on propionate (B1217596) structures are used as primary antioxidants to stabilize polymers like polyethylene (B3416737) and polypropylene (B1209903) during high-temperature processing by preventing oxidative degradation. wikipedia.org The linkage of these phenol (B47542) groups to a core structure reduces their volatility. wikipedia.org By analogy, incorporating this compound into a polymer backbone could provide built-in antioxidant protection, enhancing the material's longevity and performance in demanding applications.
Application in Biodegradable Polymer Development
There is growing interest in developing biodegradable polymers from renewable resources to address plastic pollution. nih.gov Polylactic acid (PLA), a polyester of 2-hydroxypropionic acid (lactic acid), is a leading biodegradable polymer derived from renewable resources. mdpi.com this compound can be viewed as a phenyl derivative of lactic acid.
Incorporating aromatic monomers like this compound into aliphatic polyesters is a strategy to modify their properties. The rigid phenyl group would be expected to increase the glass transition temperature (Tg), enhance mechanical strength, and improve thermal stability compared to purely aliphatic polyesters like PLA. mdpi.compharmacy180.com However, increased aromatic content and rigidity can also reduce the rate of biodegradation, as it makes the polymer chains less flexible and accessible to microbial enzymes. nih.govresearchgate.net Therefore, this compound could be used as a comonomer to fine-tune the properties of biodegradable polymers, creating materials with tailored performance and degradation profiles for specific applications, such as durable packaging or agricultural films. researchgate.netmrs-j.org
Catalysis and Ligand Design in Coordination Chemistry
In coordination chemistry, the design of ligands that can bind to metal ions is fundamental to developing new catalysts. This compound is an excellent candidate for ligand development. Upon deprotonation, the molecule presents two distinct oxygen donor sites: the carboxylate and the phenolate.
This arrangement allows it to act as a bidentate O,O-donor ligand, forming a stable six-membered chelate ring when coordinated to a metal center. The formation of such chelate rings enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. By modifying the substituents on the phenyl ring or the propionic acid backbone, a wide array of ligands can be synthesized. These tailored ligands can be used to control the electronic and steric environment around a metal catalyst, thereby influencing its activity, selectivity, and stability in various chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.
Scaffolds for Novel Compound Synthesis
The core structure of this compound serves as a valuable scaffold—a central molecular framework—upon which more complex molecules with specific biological activities can be built.
The development of new antimicrobial agents is crucial to combat the rise of multidrug-resistant pathogens. elsevierpure.com While research on this compound itself is limited, its structural motifs are present in compounds with demonstrated antimicrobial efficacy. Studies have shown that derivatives of structurally related phenylpropanoic acids can exhibit potent and broad-spectrum antimicrobial activity. nih.govnih.gov
For example, a series of novel compounds synthesized from the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold showed significant activity against both drug-resistant bacteria and fungi. elsevierpure.comnih.gov Certain hydrazone derivatives from this series were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and the emerging fungal pathogen Candida auris. elsevierpure.com These findings highlight the potential of the hydroxyphenyl propanoic acid framework as a foundational platform for designing novel antimicrobial drugs. elsevierpure.comnih.gov The ability to easily modify the scaffold allows for the creation of a library of derivatives to optimize activity against specific pathogens.
Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Data extracted from a study on related scaffolds to illustrate potential.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Hydrazone 14 | S. aureus (MRSA) | 1 - 8 |
| E. faecalis (VRE) | 0.5 - 2 | |
| Gram-negative pathogens | 8 - 64 | |
| Candida species | 8 - 64 | |
| Hydrazone 15 | S. aureus (MRSA) | 1 - 8 |
| E. faecalis (VRE) | 0.5 - 2 | |
| Gram-negative pathogens | 8 - 64 | |
| Candida species | 8 - 64 | |
| Hydrazone 16 | S. aureus (MRSA) | 1 - 8 |
| E. faecalis (VRE) | 0.5 - 2 | |
| Gram-negative pathogens | 8 - 64 | |
| Candida species | 8 - 64 | |
| Source: Adapted from Kavaliauskas et al., 2024. elsevierpure.com |
The search for novel anticancer agents is a continuous effort in medicinal chemistry. The hydroxyphenyl moiety is a recognized pharmacophore found in numerous compounds with potent biological activities, including anticancer properties. nih.govnih.gov The strategic integration of this phenolic group into other molecular scaffolds is a promising approach for developing new drug candidates. nih.gov
Research on derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid has demonstrated that this scaffold can be used to develop compounds with promising anticancer and antioxidant activities. nih.gov In one study, several derivatives were found to reduce the viability and suppress the migration of A549 lung cancer cells in vitro, with one candidate also showing potent antioxidant properties. nih.gov Another study focused on designing derivatives of valproic acid, a known histone deacetylase (HDAC) inhibitor, by incorporating a hydroxyphenylamine core. nih.gov The resulting compound, N-(2-hydroxyphenyl)-2-propylpentanamide, showed significantly improved anti-proliferative activity against HeLa, rhabdomyosarcoma, and breast cancer cells compared to the parent drug. nih.gov These examples underscore the utility of the hydroxyphenyl alkanoic acid scaffold, including this compound, as a starting point for the synthesis of new anticancer candidates. nih.govnih.gov
The functionalization of biopolymers with this compound (HPA) creates versatile platforms for advanced research, particularly in the fields of hydrogel fabrication and tissue engineering. The phenolic moiety of HPA provides a reactive handle for specific, enzyme-mediated crosslinking reactions, enabling the formation of biocompatible and tunable hydrogels.
HRP-Mediated Conjugative Reactions
A cornerstone of utilizing HPA-functionalized polymers is the enzymatic crosslinking reaction catalyzed by Horseradish Peroxidase (HRP). rsc.org In the presence of a small amount of hydrogen peroxide (H₂O₂), HRP efficiently catalyzes the oxidative coupling of the phenol groups on the HPA moieties attached to polymer backbones. nih.govresearchgate.net This reaction leads to the formation of covalent carbon-carbon or carbon-oxygen bonds between adjacent polymer chains, resulting in the rapid formation of a stable, three-dimensional hydrogel network. nih.govnih.gov This process is often referred to as in situ-forming, as the gelation can occur under mild, physiological conditions, transitioning from a liquid precursor solution to a solid gel. nih.govresearchgate.net
A significant advantage of the HRP-mediated system is its high degree of tunability. The physicochemical properties of the resulting hydrogel—such as its stiffness, gelation time, and degradation rate—can be precisely controlled by modulating the concentrations of the catalytic components, HRP and H₂O₂. nih.govd-nb.info For instance, increasing the concentration of HRP or H₂O₂ generally accelerates the gelation time and increases the crosslinking density, leading to a stiffer hydrogel. d-nb.infomdpi.com This allows for the creation of hydrogels with mechanical properties tailored to specific applications, from soft matrices for neural tissue to stiffer scaffolds for cartilage engineering. mdpi.comnih.gov
Research has demonstrated this principle effectively using polymers like gelatin and hyaluronic acid conjugated with HPA. By varying the H₂O₂ concentration, the storage modulus (a measure of stiffness) of gelatin-hydroxyphenylpropionic acid (Gtn-HPA) hydrogels can be adjusted over a wide range, from approximately 600 Pa to over 12,800 Pa. nih.govresearchgate.net This controllable and biocompatible crosslinking method makes HPA-modified polymers highly valuable for creating sophisticated biomaterials. rsc.orgelsevierpure.com
Table 1: Research Findings on HRP-Mediated Hydrogel Fabrication
| Polymer Conjugate | H₂O₂ Concentration | HRP Concentration | Resulting Stiffness (Storage Modulus, G') | Key Finding | Reference |
|---|---|---|---|---|---|
| Gelatin-HPA | Varied | Not specified | 600 - 12,800 Pa | Hydrogel stiffness is readily tunable by altering H₂O₂ levels, directly impacting cell behavior. | nih.govresearchgate.net |
| Gelatin-HPA | 0.005 wt% vs 0.006 wt% | 2.5 µg/mL | Not specified, but higher H₂O₂ led to faster gelation and higher modulus | Gelation kinetics and modulus can be finely controlled for creating injectable MSC delivery platforms. | researchgate.net |
| Hyaluronic Acid-Tyramine* | Varied | Varied | ~350 Pa | A specific, lower mechanical strength was found to be optimal for supporting hESC self-renewal and proliferation. | nih.gov |
| Alginate-Phenol* | 100 mM | 5 U | Not specified, but optimized for cartilage properties | Gelation time and mechanical properties are dependent on HRP, H₂O₂, and polymer concentration. | d-nb.info |
Note: These studies use tyramine (B21549) or other phenol derivatives, which function via the same HRP-mediated crosslinking principle as HPA.
Cell Encapsulation and Differentiation Guidance
The mild conditions of the HRP-catalyzed gelation process are highly cytocompatible, making it an ideal method for encapsulating living cells within the hydrogel matrix as it forms. kfupm.edu.sanih.gov This allows for the creation of cell-laden constructs where cells are homogeneously distributed throughout the three-dimensional scaffold. researchgate.netnih.gov Studies consistently report high cell viability for various cell types, including mesenchymal stem cells (MSCs) and chondrocytes, encapsulated in HPA-based hydrogels, confirming the biocompatibility of the crosslinking chemistry. nih.govnih.gov
Beyond simply serving as a passive support structure, these hydrogels act as a powerful tool to guide cell differentiation by modulating the physical cues of the cellular microenvironment. nih.govnih.gov The stiffness of the hydrogel, which can be precisely tuned as described previously, has been identified as a critical factor in directing the fate of encapsulated stem cells. nih.govresearchgate.net
Landmark research in this area has shown that human mesenchymal stem cells (hMSCs) cultured on Gtn-HPA hydrogels differentiate into different lineages depending on the matrix stiffness. nih.gov
Softer hydrogels (storage modulus of ~600 Pa) were found to promote neurogenesis, with cells expressing more neurogenic protein markers. nih.govresearchgate.net
Stiffer hydrogels (storage modulus of ~12,000 Pa) guided hMSCs toward myogenesis, showing a higher up-regulation of myogenic protein markers. nih.govresearchgate.net
Furthermore, Gtn-HPA hydrogels have been shown to intrinsically support vasculogenic induction without the need for exogenous growth factors. nih.gov Encapsulated MSCs exhibited high viability and began to express endothelial-specific markers, eventually forming perfusable vascular networks when implanted in vivo. researchgate.netnih.gov This suggests that the material itself provides the necessary cues to stimulate endothelial differentiation. This ability to direct cell fate makes HPA-based hydrogels a sophisticated platform for regenerative medicine and the engineering of complex tissues like vascularized bone or muscle. nih.govsigmaaldrich.com
Table 2: Research Findings on Cell Encapsulation and Differentiation in HPA-Based Hydrogels
| Cell Type | Polymer Conjugate | Hydrogel Stiffness (Storage Modulus, G') | Differentiation Outcome | Key Finding | Reference |
|---|---|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | Gelatin-HPA | ~600 Pa | Neurogenic | Softer substrates guide hMSCs toward a neural lineage. | nih.govresearchgate.net |
| Human Mesenchymal Stem Cells (hMSCs) | Gelatin-HPA | ~12,000 Pa | Myogenic | Stiffer substrates promote differentiation into a muscle lineage. | nih.govresearchgate.net |
| Mesenchymal Stem Cells (MSCs) | Gelatin-HPA | Not specified | Endothelial (Vasculogenic) | Gtn-HPA hydrogels intrinsically induce endothelial differentiation and formation of vascular networks in vivo. | researchgate.netnih.gov |
| Human Embryonic Stem Cells (hESCs) | Hyaluronic Acid-Tyramine* | ~350 Pa (Compressive Modulus) | Maintained Pluripotency | Hydrogels with lower mechanical strength supported self-renewal and proliferation of hESCs. | nih.gov |
| Bovine Primary Chondrocytes | Hyaluronic Acid-Tyramine/Gelatin-Tyramine* | Not specified | Chondrogenic | Incorporation of gelatin-tyramine improved cell viability, spreading, and cartilage matrix deposition. | nih.gov |
Note: These studies use tyramine derivatives, which function via the same HRP-mediated crosslinking principle as HPA.
Analytical Method Development and Validation
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of 2-(2-Hydroxyphenyl)propionic acid from complex matrices. Its versatility allows for various method developments tailored to specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector.
For the separation of arylpropionic acid derivatives, which include this compound, polysaccharide-based chiral HPLC columns have been successfully utilized, particularly for enantiomeric separations. ijset.in Reverse-phase HPLC (RP-HPLC) is a common approach for analyzing phenolic acids. A typical RP-HPLC method for a related compound, hydroxyphenoxy propionic acid, employs a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. acs.org The separation of various organic acids, including propionic acid, has been achieved using a mixed-mode Newcrom BH column with a mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 210 nm. nih.gov
Since this compound is a chiral molecule, the separation of its enantiomers is often a key analytical goal. Chiral HPLC is the most effective technique for this purpose. youtube.com The use of chiral stationary phases (CSPs) is a direct method for enantioseparation. youtube.com For instance, the enantiomers of β-amino-β-(4-bromophenyl) propionic acid have been successfully resolved on a (R,R) Whelk-01 chiral HPLC column. sigmaaldrich.com The development of enantioselective HPLC assays often involves core-shell chiral columns, which offer high efficiency and reduced analysis times. nih.gov
Table 1: Illustrative HPLC Conditions for Analysis of Related Propionic Acids
| Parameter | Setting 1 | Setting 2 |
| Column | Agilent C18 (5 µm, 250 x 4.6 mm) colostate.edu | Newcrom R1 acs.org |
| Mobile Phase | 0.05% H₃PO₄:Methanol (90:10) colostate.edu | Acetonitrile, Water, Phosphoric Acid acs.org |
| Flow Rate | 1.0 mL/min colostate.edu | Not specified |
| Detection | UV at 210 nm colostate.edu | UV (wavelength not specified) |
| Column Temp. | 40 °C colostate.edu | Not specified |
This table presents data from methods developed for related compounds and serves as a starting point for the development of a method for this compound.
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a mandatory step to increase volatility and improve chromatographic performance. colostate.edu
The direct analysis of free carboxylic acids by GC can be challenging due to their high polarity, which can lead to poor peak shapes. colostate.edu Therefore, esterification is a common derivatization strategy. colostate.edu For the analysis of propionic acid in various samples, methods involving direct injection onto columns packed with porous polymers have been developed. nih.gov However, for a more complex molecule like this compound, derivatization of both the carboxylic acid and the hydroxyl group is generally required. Silylation is a universal method for derivatizing both functional groups. colostate.edu
A study on the determination of propionic acid in corn utilized a gas chromatograph with a flame ionization detector (FID) and a column packed with a porous polymer, demonstrating the feasibility of GC for analyzing propionic acid. nih.gov
Coupled Techniques (GC-MS, LC-MS/MS)
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification and quantification of volatile compounds. Following derivatization, this compound can be readily analyzed by GC-MS. The mass spectrum provides a unique fingerprint of the molecule, allowing for confident identification. The analysis of phytoconstituents in plant extracts has demonstrated the use of GC-MS for identifying various compounds, including derivatives of propanoic acid. researchgate.net The differentiation of positional isomers of complex molecules has also been successfully achieved using GC-MS. nih.gov For quantitative analysis, the use of isotopically labeled internal standards is recommended to correct for variations in sample preparation and instrument response. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of a wide range of compounds in complex matrices due to its exceptional sensitivity and selectivity. nih.gov For this compound, LC-MS/MS offers the advantage of direct analysis without the need for derivatization, although derivatization can sometimes be used to enhance ionization efficiency. nih.gov A sensitive UHPLC-MS/MS method was developed for the analysis of various phenolic metabolites in human fluids, showcasing the potential for analyzing hydroxyphenylpropionic acid isomers. libretexts.org The method involved optimizing both the liquid chromatography separation and the mass spectrometry detection parameters, such as declustering potential and collision energy. libretexts.org LC-MS-based methods have been successfully applied for the determination of carboxylic acids in biological matrices. bohrium.com
Spectrophotometric Detection Methods (e.g., UV-Vis)
UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique that can be used for the quantitative analysis of phenolic compounds. ijset.in Phenolic compounds, including this compound, exhibit characteristic absorption in the UV region of the electromagnetic spectrum due to the presence of the aromatic ring. sun.ac.za
The phenolic ring typically shows a strong absorption band around 280 nm. nih.govresearchgate.net The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution. nih.gov While UV-Vis spectrophotometry is a valuable tool, it can lack specificity when analyzing complex mixtures, as many phenolic compounds have overlapping absorption spectra. ijset.in Therefore, it is often used for the quantification of total phenolic content or after a chromatographic separation step. For accurate quantification, a calibration curve using a standard of this compound is essential. ijset.in
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance its volatility for GC analysis, improve its detectability, and facilitate its separation. colostate.edulibretexts.org
Precolumn and Postcolumn Derivatization
Precolumn Derivatization: This approach involves derivatizing the analyte before it is introduced into the chromatographic system. It is the most common derivatization technique. For GC analysis, silylation, acylation, and alkylation are the three most widely used methods for derivatizing active hydrogens in functional groups like those present in this compound (carboxylic acid and hydroxyl groups). libretexts.org Esterification of the carboxylic acid group is a common alkylation reaction that increases volatility and improves chromatographic behavior. libretexts.org For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its UV-Vis or fluorescence detection. youtube.com
Postcolumn Derivatization: In this technique, the derivatization reaction occurs after the analyte has been separated by the chromatographic column and before it reaches the detector. This method is less common than precolumn derivatization but can be useful in certain applications.
For carboxylic acids, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) hydrochloride can be used to introduce a UV-absorbing tag, enabling sensitive detection by HPLC-DAD. nih.gov The use of fluorescent derivatizing agents can significantly improve the sensitivity of detection in HPLC.
Table 2: Common Derivatization Reagents for Carboxylic Acids
| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique |
| Silylating Agents | BSTFA, TMS | Carboxylic Acid, Hydroxyl | GC-MS usherbrooke.ca |
| Alkylating Agents | Diazomethane | Carboxylic Acid | GC-MS acs.org |
| Acylating Agents | Acetic Anhydride (B1165640) | Hydroxyl, Amine | GC-MS libretexts.org |
| Nitrophenylhydrazines | 2-Nitrophenylhydrazine | Carboxylic Acid | HPLC-UV/DAD nih.gov |
This table provides examples of derivatization reagents that could be applicable to this compound based on its functional groups.
Chromogenic Reagents
The quantification of phenolic compounds, including this compound, can often be achieved through colorimetric reactions involving chromogenic reagents. These reagents react with the phenolic group to produce a colored product whose intensity, measured by spectrophotometry, is proportional to the analyte's concentration.
A common method for phenolic compounds involves the use of 4-aminoantipyrine (B1666024) (4-AAP). In the presence of an oxidizing agent like potassium hexacyanoferrate (K₃[Fe(CN)₆]), 4-AAP reacts with phenols to form a stable, colored antipyrine (B355649) dye. nih.gov This reaction has been successfully applied to develop a rapid throughput assay for (R)-2-(4-hydroxyphenoxy)propionic acid, a structurally related compound. The resulting orange-red chromophore, indoxyl antipyrine, can be measured spectrophotometrically at 550 nm. nih.gov
Another chromogenic reagent suitable for phenolic structures is the iron(III) ion. For instance, 2-hydroxybenzoic acid, which shares the core hydroxyphenyl group, yields a distinct violet-blue complex upon reaction with iron(III) ions in a weakly acidic solution. rsc.org This reaction forms the basis of a colorimetric analysis to determine its concentration. rsc.org
Additionally, certain hydroxylated aromatic products can be oxidized to produce a visible color change. An efficient high-throughput screening method for R-2-(4-hydroxyphenoxy)propionic acid was developed using potassium dichromate as an oxidant. This reaction forms a brown-colored quinone-type compound, allowing for quantification based on the absorbance at 570 nm. nih.gov While not a chromogenic reagent in the traditional sense, the oxidant induces a color change that is directly related to the concentration of the hydroxylated compound. nih.gov
Method Validation Parameters
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. nih.gov For this compound, this involves a series of defined parameters to establish the method's performance characteristics.
Linearity and Calibration Curve Development
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. google.com This is established by preparing a series of calibration standards of known concentrations and measuring their corresponding instrument responses. A calibration curve is generated by plotting the response against the concentration. dntb.gov.ua
The relationship is typically evaluated using a linear regression model. dntb.gov.ua The quality of the fit is commonly assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship. researchgate.net For example, in the validation of an HPLC method for a related propanoic acid derivative, a calibration curve constructed over a concentration range of 6.25–50.0 μg/ml demonstrated excellent linearity with an r² value of 0.999. pensoft.net Similarly, a quantification method for propionic acid showed a regression coefficient (R²) of 0.999997 over a wide range of 10–2,000 μg/mL. nih.gov Visual inspection of the plot is also critical to identify any potential non-linearity. nih.gov
Table 1: Example Linearity Data for Propanoic Acid Analogs
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | 6.25 - 50.0 | 0.999 pensoft.net |
| Propionic acid | 10 - 2,000 | 0.999997 nih.gov |
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower boundaries of a method's performance. nih.gov
LOD : The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. pensoft.net
LOQ : The lowest concentration of the analyte that can be quantitatively determined with a specified level of precision and accuracy. pensoft.net
These limits are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S). nih.gov In a validated method for propionic acid, the LOD and LOQ were determined to be 0.60 μg/mL and 2.00 μg/mL, respectively. nih.gov
Table 2: Example LOD and LOQ Values
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| Propionic acid | 0.60 nih.gov | 2.00 nih.gov |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels:
Repeatability (Intra-day precision): Assessed over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Assessed within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix. The percentage of the spiked amount that is recovered by the assay indicates the accuracy of the method. nih.gov
For instance, in a study quantifying propionic acid, the intraday precision ranged from 1.0% to 2.4% RSD, while the interday precision was between 1.4% and 2.5% RSD. The accuracy, determined by recovery tests, was found to be between 95.4% and 100.2%. nih.gov For pharmaceutical analysis, precision results with an RSD of ≤2% are generally considered acceptable. researchgate.net
Table 3: Example Precision and Accuracy Data for Propionic Acid
| Validation Parameter | Result |
|---|---|
| Intraday Precision (% RSD) | 1.0% - 2.4% nih.gov |
| Interday Precision (% RSD) | 1.4% - 2.5% nih.gov |
| Accuracy (Recovery %) | 95.4% - 100.2% nih.gov |
Robustness and Ruggedness Evaluations
Robustness and ruggedness both assess the reliability of an analytical method. nih.gov
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It is typically evaluated during method development by varying factors such as pH of the mobile phase, column temperature, or flow rate. researchgate.net The goal is to identify which parameters are critical to control to ensure the method's validity. vub.be
Ruggedness (Intermediate Precision): The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. researchgate.netchromatographyonline.com It demonstrates the method's transferability. vub.be
In both evaluations, the %RSD of the results is measured, and a value of less than 2% is typically required to demonstrate that the method is robust and rugged. researchgate.net
Table 4: Factors Examined in Robustness and Ruggedness Testing
| Test | Factors Varied |
|---|---|
| Robustness | Flow Rate, Wavelength, Mobile Phase Composition, pH, Column Temperature researchgate.net |
| Ruggedness | Different Analysts, Different Instruments, Different Laboratories, Different Days researchgate.netchromatographyonline.com |
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) leverages automation and miniaturization to rapidly test thousands of compounds, making it a powerful tool in drug discovery and biotechnology. ufl.edu For compounds like this compound, HTS methods can be developed to screen for their production by microorganisms or to identify molecules that interact with a specific biological target. nih.govnih.gov
These assays are typically performed in microtiter plates with 384 or 1536 wells. ufl.edu For (R)-2-(4-hydroxyphenoxy)propionic acid, a rapid throughput assay was developed based on the colorimetric reaction with 4-aminoantipyrine (4-AAP). This method is simple, accurate, and capable of screening 3,000-5,000 samples per day. nih.gov
Another HTS method developed for the same compound uses oxidation by potassium dichromate to form a brown-colored product, which can be quantified by its absorbance. nih.gov This screening method was successfully used to identify microbial mutants with enhanced production capabilities. nih.gov These examples demonstrate that colorimetric reactions involving the phenolic group are well-suited for adaptation to HTS formats for the rapid screening and quantification of this compound and related compounds.
Environmental Biotransformation and Fate in Natural Systems
Microbial Degradation Pathways in Environmental Matrices
The microbial degradation of 2-(2-Hydroxyphenyl)propionic acid involves various aerobic and anaerobic pathways, often initiated by hydroxylation and subsequent cleavage of the aromatic ring. While specific pathways in environmental matrices like soil and water are not extensively documented for this particular compound, insights can be drawn from the metabolism of structurally similar molecules by various microorganisms.
In aerobic environments, bacteria from the genus Pseudomonas are known for their versatile catabolic capabilities regarding aromatic compounds. The degradation of phenylpropionic acids in bacteria such as Escherichia coli often commences with the hydroxylation of the benzene (B151609) ring. For instance, the closely related 3-phenylpropionic acid is converted to 3-(2,3-dihydroxyphenyl)propionic acid. This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes. nih.govethz.ch A similar initial hydroxylation step is a plausible route for the degradation of this compound in soil and water, likely forming a dihydroxyphenylpropionic acid derivative.
The formation of this compound itself can be a step in the degradation of other compounds. For example, some microorganisms can reduce o-coumaric acid to melilotic acid. ntua.gr
Under anaerobic conditions, the degradation pathways are different and often involve a series of reduction and cleavage reactions carried out by consortia of microorganisms. The anaerobic degradation of aromatic compounds is a critical process in environments devoid of oxygen, such as sediments and certain soil horizons. While the specific anaerobic pathway for this compound is not fully elucidated, the general principles of anaerobic aromatic catabolism would apply. This typically involves the reduction of the aromatic ring prior to cleavage. The propionate (B1217596) side chain can also be a source of carbon and energy for various anaerobic bacteria.
The table below summarizes key microbial players and related degradation pathways for compounds structurally similar to this compound, providing a model for its potential environmental biotransformation.
| Microorganism / System | Substrate | Key Pathway Feature | Reference(s) |
| Escherichia coli | 3-Phenylpropionic acid | Conversion to 3-(2,3-dihydroxyphenyl)propionic acid, followed by meta-fission | nih.govethz.ch |
| Pseudomonas reinekei MT1 | 2,3-Dihydroxybenzoate | Meta-cleavage of the aromatic ring | nih.govnih.gov |
| Lactobacillus plantarum | o-Coumaric acid | Reduction to melilotic acid (this compound) | ntua.gr |
| Anaerobic Consortia | Lignin-derived oligomers | Cleavage of ether bonds and release of aromatic monomers like cinnamic and benzoic acids | nih.gov |
Degradation Intermediates and Products
The biotransformation of this compound results in a series of intermediate compounds before its complete mineralization to carbon dioxide and water or incorporation into microbial biomass. The specific intermediates formed are dependent on the metabolic pathway utilized by the present microbial community and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).
Based on the degradation pathways of related aromatic acids, a likely aerobic degradation pathway for this compound involves the formation of dihydroxylated intermediates. Following the initial hydroxylation of the aromatic ring, a key intermediate would be a dihydroxyphenylpropionic acid . For example, the formation of 3-(2,3-dihydroxyphenyl)propionic acid is a probable step. nih.gov
This dihydroxylated aromatic ring is then susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic dicarboxylic acids. In the case of 3-(2,3-dihydroxyphenyl)propionate degradation by E. coli, the ring fission product is 2-hydroxy-6-keto-nona-2,4-dienedioate . ethz.ch This intermediate is then further metabolized.
The meta-cleavage of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1 yields 2-hydroxy-3-carboxymuconate , which is subsequently decarboxylated to 2-hydroxymuconic semialdehyde . nih.govnih.gov This compound is then dehydrogenated and funneled into the citrate (B86180) cycle. nih.govnih.gov These intermediates represent plausible, analogous steps in the breakdown of the aromatic ring of this compound.
Ultimately, these aliphatic intermediates are channeled into central metabolic pathways, such as the Krebs cycle, where they are completely oxidized. The final products of this complete microbial degradation are carbon dioxide, water, and microbial biomass.
Under anaerobic conditions, the range of intermediates can be more diverse and may include various volatile fatty acids. The anaerobic metabolism of lignin-derived compounds has been shown to produce intermediates such as cinnamic acid and benzoic acid , which are then further degraded. nih.gov The propionate side chain itself can be metabolized, potentially leading to the formation of acetate (B1210297) and other short-chain fatty acids.
The following table outlines potential degradation intermediates and final products based on known microbial metabolic pathways for related compounds.
| Precursor Compound | Potential Intermediate(s) | Potential Final Product(s) | Metabolic Pathway Context | Reference(s) |
| 3-Phenylpropionic acid | 3-(2,3-Dihydroxyphenyl)propionic acid, 2-Hydroxy-6-keto-nona-2,4-dienedioate | Succinate, Pyruvate, Acetaldehyde | Aerobic degradation by E. coli | nih.govethz.ch |
| 2,3-Dihydroxybenzoate | 2-Hydroxy-3-carboxymuconate, 2-Hydroxymuconic semialdehyde | Citrate cycle intermediates | Aerobic degradation by Pseudomonas reinekei MT1 | nih.govnih.gov |
| Lignin-derived oligomers | Cinnamic acid, Benzoic acid, Caffeic acid, Vanillic acid, Ferulic acid, Acetate | Methane, Carbon Dioxide | Anaerobic degradation by mixed microbial consortia | nih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Detailed Metabolic Pathways
A primary focus of future research will be to fully map the metabolic journey of 2-(2-Hydroxyphenyl)propionic acid within the human body and in various organisms. While it is recognized as a metabolite of dietary polyphenols, the intricate enzymatic steps and the full range of resulting products are not yet completely understood. hmdb.canih.govrupahealth.comgenome.jpnih.gov Advanced metabolomic and kinetic modeling techniques will be instrumental in this endeavor. nih.govresearchgate.net Understanding these pathways is crucial for predicting its biological effects, identifying potential interactions with other compounds, and establishing a more comprehensive picture of its role in health and disease. nih.govresearchgate.net
Further Investigation into Biomarker Potential
Preliminary evidence suggests that this compound and its isomers could serve as valuable biomarkers for various conditions. hmdb.camtoz-biolabs.com For instance, its presence in biological fluids has been linked to the consumption of certain foods rich in polyphenols. hmdb.ca Future studies will aim to validate and expand upon these findings, exploring its potential as a diagnostic or prognostic marker for conditions such as metabolic disorders, gut dysbiosis, and even certain types of cancer. hmdb.canih.govrupahealth.comnih.govresearchgate.net This will involve large-scale clinical trials and the development of highly sensitive and specific analytical methods to accurately quantify its levels in complex biological samples. nih.govresearchgate.net
Exploration of Interactions with Diverse Biological Systems
The interaction of this compound with various biological systems presents a rich area for future exploration. Research will likely focus on its influence on gut microbiota composition and function, as emerging studies indicate that related hydroxyphenyl propionic acids can modulate the gut ecosystem. nih.gov Furthermore, its potential anti-inflammatory and antioxidant properties warrant deeper investigation into the underlying molecular mechanisms. chemimpex.comnih.govmdpi.com Understanding how this compound interacts with cellular receptors, signaling pathways, and inflammatory mediators could pave the way for new therapeutic strategies for a range of diseases. nih.gov
Advanced Material Applications and Bio-Integration
Beyond its biological role, the unique chemical structure of this compound makes it a candidate for advanced material applications. chemimpex.com Its ability to act as a building block in polymer chemistry could lead to the development of novel biodegradable polymers with tailored functionalities. chemimpex.com Future research may explore its incorporation into materials for drug delivery systems, tissue engineering scaffolds, and other biomedical devices, leveraging its potential for bio-integration and biocompatibility. uwaterloo.ca The inherent properties of the molecule could impart beneficial characteristics, such as antioxidant capabilities, to these materials. chemimpex.commdpi.com
Development of Sustainable Synthesis Routes
As interest in this compound and its derivatives grows, the development of environmentally friendly and efficient synthesis methods is paramount. researchgate.netmdpi.comresearchgate.net "Green chemistry" approaches, such as biocatalysis and the use of renewable starting materials, will be a key focus. mdpi.comresearchgate.netresearchgate.net Researchers are exploring enzymatic and microbial processes to replace traditional chemical synthesis, which often rely on harsh conditions and hazardous reagents. researchgate.netresearchgate.netnih.gov The goal is to establish sustainable and cost-effective production methods that minimize environmental impact. researchgate.netgoogle.com
Computational Design and Prediction of Novel Derivatives
In silico methods, including molecular docking and dynamics simulations, will play a pivotal role in the rational design of novel derivatives of this compound. nih.govnih.govnih.govresearchgate.netdergipark.org.trresearchgate.net By computationally screening virtual libraries of compounds, researchers can predict their potential biological activity, pharmacokinetic properties, and toxicity profiles before undertaking costly and time-consuming laboratory synthesis. nih.govnih.govresearchgate.netdergipark.org.trresearchgate.net This approach accelerates the discovery of new drug candidates with enhanced efficacy and safety profiles, targeting a wide range of diseases from cancer to inflammatory disorders. nih.govnih.gov
Refinement of Analytical Methodologies for Complex Matrices
To support all facets of future research, from metabolic studies to clinical biomarker validation, the continued refinement of analytical methodologies is essential. Developing robust and sensitive methods for the detection and quantification of this compound in complex biological matrices like blood, urine, and tissues is a priority. mtoz-biolabs.comsigmaaldrich.combioanalysis-zone.comnih.gov This includes advancing techniques such as liquid chromatography-mass spectrometry (LC-MS) to achieve lower detection limits and higher throughput, enabling more precise and reliable measurements. mtoz-biolabs.combioanalysis-zone.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-(2-Hydroxyphenyl)propionic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on the hydroxyl proton (δ ~12 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and quantify degradation products under varying pH conditions .
- X-ray Diffraction (XRD) : Analyze crystal structure to determine spatial arrangement and hydrogen-bonding interactions, as monoclinic systems (space group P2/c) are common for related hydroxyphenylpropionic acids .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves and fume hoods to minimize dermal/airborne exposure. Avoid contact with oxidizers (e.g., chlorates, peroxides) to prevent hazardous reactions .
- Storage : Keep in airtight containers at 2–8°C in a dry, well-ventilated area. Separate from metals (e.g., iron, copper) to avoid catalytic degradation .
- Exposure Monitoring : Conduct regular air sampling (OSHA Method 07) to ensure workplace concentrations remain below recommended limits .
Q. What solvent systems are optimal for dissolving this compound in experimental workflows?
- Methodological Answer :
- Polar Solvents : Use methanol or ethanol for solubility (~50 mg/mL at 25°C). For aqueous studies, adjust pH to >5.0 (using NaOH) to deprotonate the carboxylic acid group and enhance solubility .
- Avoidance of Nonpolar Solvents : Hexane and chloroform yield poor solubility (<1 mg/mL) due to the compound’s polar functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across microbial studies?
- Methodological Answer :
- Strain-Specific Metabolism : Test multiple microbial strains (e.g., E. coli K-12 vs. Bifidobacterium spp.) to identify species-dependent degradation pathways. For example, E. ramus cleaves O-desmethylangolensin to produce 2-(4-hydroxyphenyl)propionic acid, while other strains may yield resorcinol .
- Orthogonal Assays : Combine HPLC-MS for metabolite profiling with enzymatic assays (e.g., β-glucosidase activity) to correlate bioactivity with specific metabolic intermediates .
Q. What experimental strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC, noting accelerated hydrolysis at pH <3 (t ~4 hours) vs. stability at pH 7 (t >48 hours) .
- Temperature Sensitivity : Conduct thermogravimetric analysis (TGA) to determine decomposition onset (~150°C) and identify thermal degradation byproducts .
Q. How does the crystal structure of this compound influence its reactivity in supramolecular assemblies?
- Methodological Answer :
- Hydrogen-Bonding Networks : Use XRD to map O–H···O interactions between the hydroxyl and carboxyl groups, which stabilize dimeric structures and influence reactivity in co-crystallization experiments .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict interaction energies with metal ions (e.g., Fe) or organic bases, guiding catalyst design .
Data Contradiction Analysis
Q. Why do studies report varying efficacy of this compound as a microbial growth substrate?
- Methodological Answer :
- Nutrient Media Composition : Variability in carbon/nitrogen ratios (e.g., M9 vs. LB media) affects metabolic flux. Supplement with 0.1% yeast extract to enhance growth of Lactobacillus spp. .
- Redox State : Anaerobic vs. aerobic conditions alter degradation pathways. For instance, Clostridium spp. produce equol under anaerobic conditions, bypassing this compound formation .
Methodological Best Practices
- Synthesis Optimization :
- Use ester hydrolysis (e.g., methyl 2-(2-hydroxyphenyl)propionate with NaOH/EtOH) to achieve >95% yield. Purify via recrystallization (ethanol/water) .
- Toxicity Screening :
- Follow OECD Test Guideline 423 for acute oral toxicity (LD >2000 mg/kg in rats) and prioritize in vitro assays (e.g., Ames test) to assess mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
